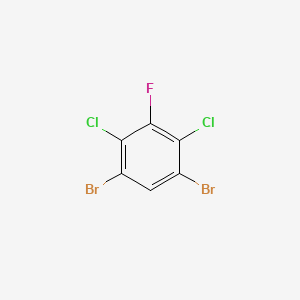

3,5-Dibromo-2,6-dichlorofluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,4-dichloro-3-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2Cl2F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEJMXZVDXFLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450240 | |

| Record name | 3,5-Dibromo-2,6-dichlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363598-34-9 | |

| Record name | 3,5-Dibromo-2,6-dichlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Halogenated Aromatic Compounds in Contemporary Chemical Science

Halogenated aromatic compounds, a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by halogens (fluorine, chlorine, bromine, or iodine), are fundamental building blocks in modern chemical science. science.govopenaccessjournals.com The carbon-halogen bond (C-X) is a key functional group that serves as a versatile handle for constructing more complex molecular architectures. mdpi.com These compounds are frequently utilized as intermediates in the synthesis of a vast array of fine chemicals, including pharmaceuticals, agrochemicals like pesticides and herbicides, and advanced materials such as polymers and flame retardants. mdpi.com

The unique reactivity of the carbon-halogen bond, particularly in metal-catalyzed cross-coupling reactions, has revolutionized synthetic organic chemistry. mdpi.com Furthermore, the introduction of halogens can significantly alter the physical and electronic properties of the parent aromatic compound, influencing factors like lipophilicity, metabolic stability, and binding interactions with biological targets. In materials science, halogenation is a key strategy for modifying the properties of polymers. The field of environmental chemistry also extensively studies halogenated aromatics due to their persistence and role as pollutants, driving research into degradation pathways. rsc.org

Academic Significance of Polyhalogenation in Aromatic Systems for Research Endeavors

The introduction of multiple halogen atoms onto an aromatic ring, known as polyhalogenation, imparts unique characteristics that are of significant academic interest. Polyhalogenation dramatically influences the electronic nature of the aromatic system, typically making the ring more electron-deficient. This electronic perturbation alters the molecule's reactivity, often making it more susceptible to nucleophilic aromatic substitution reactions.

From a research perspective, polyhalogenated aromatic compounds serve as excellent models for fundamental studies in physical organic chemistry. The specific arrangement (regiochemistry) of different halogens creates distinct electronic and steric environments around the ring. This allows researchers to systematically investigate:

Reaction Mechanisms: By comparing the reactivity of various polyhalogenated isomers, chemists can gain detailed insights into the mechanisms of substitution and coupling reactions.

Intermolecular Interactions: The presence of multiple halogens provides sites for non-covalent interactions, such as halogen bonding. The mixed halogenation patterns in compounds like 3,5-Dibromo-2,6-dichlorofluorobenzene allow for the study of the relative contributions and interplay of different halogens in these interactions.

Structure-Property Relationships: These compounds are invaluable for understanding how the number, type, and position of halogens affect macroscopic properties like boiling point, solubility, and chromatographic retention behavior.

The ability to fine-tune the electronic and steric properties of an aromatic ring through controlled polyhalogenation makes these systems powerful tools for designing molecules with tailored functions for applications in medicinal chemistry, materials science, and catalysis. openaccessjournals.com

Overview of 3,5 Dibromo 2,6 Dichlorofluorobenzene As a Model Compound and Research Reagent

Rational Design and Synthesis of Halogenated Aromatic Precursors

The efficient synthesis of a complex molecule like this compound begins with the rational design of its precursors. This process involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. The choice of precursor is dictated by the directing effects of the existing halogen substituents and the desired regiochemistry of subsequent halogenation steps.

For instance, a plausible synthetic route might start from a monofluorinated benzene derivative. The fluorine atom is often introduced early in the synthesis due to its strong activating and ortho-, para-directing effects in electrophilic aromatic substitution, which can be leveraged to control the position of subsequent halogen introductions. acs.org However, fluorine is also a weak deactivator, a nuance that must be considered in planning multi-step syntheses. youtube.com

Direct Halogenation Strategies for Polyhalogenated Benzenes

Direct halogenation remains a cornerstone for the synthesis of polyhalogenated benzenes. These methods involve the direct introduction of chlorine, bromine, or iodine onto the aromatic ring, often guided by the electronic properties of the substituents already present.

Electrophilic Aromatic Substitution Approaches for Bromination and Chlorination

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for forming carbon-halogen bonds on an aromatic ring. masterorganicchemistry.com In these reactions, the aromatic ring acts as a nucleophile, attacking a strong electrophile. youtube.com

Chlorination and Bromination: The direct chlorination and bromination of benzene and its derivatives typically require a Lewis acid catalyst, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), ferric bromide (FeBr₃), or aluminum bromide (AlBr₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the dihalogen bond (e.g., Cl-Cl or Br-Br), creating a potent electrophile that can be attacked by the aromatic π-system. libretexts.org The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. masterorganicchemistry.com

For a substrate like fluorobenzene (B45895), the fluorine atom acts as an ortho-, para-director. While it deactivates the ring towards electrophilic attack due to its inductive effect, its resonance donation directs incoming electrophiles to the ortho and para positions. acs.org In the synthesis of polyhalogenated compounds, each additional halogen further deactivates the ring, making subsequent substitutions progressively more difficult and requiring harsher reaction conditions.

| Reaction | Reagents | Catalyst | Typical Product |

| Chlorination | Cl₂ | AlCl₃ or FeCl₃ | Chlorobenzene (B131634) |

| Bromination | Br₂ | AlBr₃ or FeBr₃ | Bromobenzene (B47551) |

| Iodination | I₂ | Oxidizing Agent (e.g., HNO₃) | Iodobenzene (B50100) |

Regioselective Halogenation Techniques

Achieving high regioselectivity is a major challenge in the synthesis of polyhalogenated benzenes, as traditional EAS reactions can often lead to mixtures of isomers. Modern synthetic methods have been developed to overcome this limitation.

Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective C-H halogenation of arenes. organic-chemistry.orgacs.org These methods often use N-halosuccinimides (NCS, NBS, NIS) as the halogen source and can provide products that are complementary to those obtained through classical EAS. organic-chemistry.org The directing-group ability of certain functional groups on the starting material can steer the halogen to a specific position, offering a high degree of control.

Another approach involves the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as solvents. These solvents can promote the regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions, yielding a wide variety of halogenated products with high selectivity. acs.org Specialized reagents, like benzeneseleninyl chloride in the presence of an aluminum halide, have also been developed for highly para-selective halogenation of activated aromatic rings. researchgate.net

| Method | Catalyst/Solvent | Halogen Source | Key Feature |

| Palladium-Catalyzed | Palladium Acetate (B1210297) | N-Halosuccinimide (NXS) | High regioselectivity, often complementary to EAS. organic-chemistry.org |

| Fluorinated Alcohol | Hexafluoroisopropanol (HFIP) | N-Halosuccinimide (NXS) | High yields and regioselectivity under mild conditions. acs.org |

| Metal-Mediated | sBu₂Mg·2LiOR | Dihaloarenes | Regioselective Br/Mg exchange for subsequent functionalization. uni-muenchen.de |

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Fluorobenzene Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the synthesis and modification of polyhalogenated fluorobenzenes. In contrast to EAS, the SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

For an SNAr reaction to proceed, two main conditions must be met:

The aromatic ring must be substituted with strong electron-withdrawing groups.

There must be a good leaving group (typically a halogen).

The presence of multiple halogens, like in this compound, makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Strategies for C-F Bond Functionalization via SNAr Pathways

The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a seemingly poor leaving group. However, in the context of SNAr, fluorine's high electronegativity plays a crucial role. It strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com This effect is often the rate-determining step, making fluoroarenes surprisingly reactive in SNAr reactions, often more so than their chloro-, bromo-, or iodo- counterparts. youtube.combaranlab.org

The functionalization of C-F bonds in polyfluorinated compounds represents an important approach to synthesizing fluorinated building blocks. baranlab.org In polyhalogenated fluorobenzenes, the presence of other halogens (Cl, Br) acts as strong electron-withdrawing groups, further activating the ring for SNAr. This allows for the selective displacement of a fluoride ion by various nucleophiles (e.g., alkoxides, thiolates, amines), providing a pathway to introduce other functional groups onto the heavily halogenated ring. beilstein-journals.org Organic photoredox catalysis has also been developed to enable the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov

Metal-Mediated and Transition-Metal Catalyzed Synthetic Routes

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-X bonds. These methods are indispensable for constructing complex polyhalogenated aromatic molecules from simpler precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for this purpose. mdpi.comuantwerpen.be These reactions allow for the precise coupling of an organometallic reagent with an organic halide. For example, a dihalogenated fluorobenzene could be selectively coupled with an organoboron reagent (Suzuki reaction) or an organozinc reagent (Negishi reaction) to introduce additional complexity. uantwerpen.be

Furthermore, metal-mediated halogen exchange reactions offer another strategic route. For instance, regioselective bromine/magnesium exchange can be achieved on polyhalogenated arenes using mixed lithium/magnesium bimetallic reagents. uni-muenchen.de This generates a Grignard reagent at a specific position, which can then be reacted with an electrophile to introduce a new substituent, providing excellent control over the final substitution pattern. The inertness of the C-F bond often allows it to remain intact during these transformations, making it a valuable feature in the design of these synthetic routes. researchgate.net

Palladium-Mediated Carbon-Halogen Bond Formation and Ortho-Functionalization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of polyhalogenated benzenes, palladium-mediated C–H bond activation offers a powerful strategy for introducing functional groups at specific positions, often directed by a pre-existing group on the molecule. nih.govnih.gov

For a substrate such as this compound, direct C-H functionalization is not possible as there are no available C-H bonds. However, the principles of ortho-functionalization are critical when considering derivatives of this compound that may incorporate a directing group. In such cases, a directing group can chelate to the palladium catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation and subsequent halogenation or arylation. nih.govresearchgate.net The presence of multiple halogen substituents would significantly influence the electronic environment and steric accessibility of any C-H bonds on a related derivative, thereby affecting the regioselectivity of the functionalization. researchgate.net The catalyst system, often involving Pd(OAc)₂, and the reaction conditions can be tuned to favor specific outcomes. mit.edu

Research has demonstrated that N-directing groups can be used to achieve multiple C-H halogenations on an aromatic ring, creating polyhalogenated building blocks. researchgate.net This methodology, if applied to a precursor of this compound, could be a route to its synthesis. The general mechanism for these transformations involves the formation of a cyclopalladated intermediate, which then reacts with a halogen source. nih.gov

Table 1: Key Factors in Palladium-Mediated Ortho-Functionalization

| Factor | Description | Potential Impact on Polyhalogenated Systems |

|---|---|---|

| Directing Group | A functional group that coordinates to the palladium catalyst, positioning it for C-H activation at an adjacent site. nih.gov | Determines the site of new functionalization. Inaccessible in the parent this compound. |

| Catalyst System | Typically a Pd(II) source like Pd(OAc)₂ or PdCl₂. nih.govmit.edu | The choice of catalyst and ligands can influence efficiency and selectivity. |

| Oxidant/Halogen Source | Reagents like N-halosuccinimides (NCS, NBS, NIS) or copper halides (CuX₂) are used for halogenation. nih.gov | Determines the type of halogen introduced. |

| Steric Hindrance | The size of existing substituents can block access to certain C-H bonds. nih.gov | The bulky chloro and bromo groups would heavily influence the approach of the catalyst to any available C-H bond in a derivative. |

| Electronic Effects | Electron-withdrawing or -donating nature of substituents affects the reactivity of C-H bonds. researchgate.net | All halogens are electron-withdrawing, which would deactivate the ring towards electrophilic attack but influence the acidity of any C-H bonds. |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation in Polyhalogenated Systems

Cross-coupling reactions are indispensable for creating C-C bonds, enabling the connection of different molecular fragments. researchgate.net For polyhalogenated arenes, the key challenge is achieving site-selectivity, allowing for the functionalization of one C-X bond while leaving others intact. nih.govacs.orgnih.gov The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Functionalizing polyhalogenated compounds that contain multiple instances of the same halogen presents a significant challenge due to the similar reactivity of the C-X bonds. nih.govnih.govacs.org Selectivity in such cases is not governed by the inherent reactivity difference between different halogens (e.g., C-I > C-Br > C-Cl) but must be controlled by other factors. nih.gov These controlling factors include steric hindrance, electronic effects from other substituents, the use of directing groups, or specific ligand and solvent choices. acs.org

For a molecule like 1,2,4,5-tetrabromobenzene, steric hindrance can be exploited. The less sterically hindered positions are more likely to undergo oxidative addition with the palladium catalyst first. nih.gov Similarly, electronic effects play a crucial role. For instance, in 1,4-dibromo-nitrobenzene, the C-Br bond ortho to the electron-withdrawing nitro group is more electrophilic and reacts preferentially. nih.govacs.org In the case of this compound, the two C-Br bonds are electronically equivalent, as are the two C-Cl bonds. However, the positions are flanked by different halogens, creating subtle steric and electronic differences that could potentially be exploited for selective mono-functionalization under carefully controlled conditions.

The Suzuki-Miyaura and Stille couplings are two of the most powerful palladium-catalyzed cross-coupling reactions used for C-C bond formation. researchgate.netnih.govyoutube.com

The Suzuki coupling utilizes an organoboron reagent (like a boronic acid or ester) as the nucleophilic partner. nih.govyoutube.com It is widely favored due to the stability, low toxicity, and commercial availability of the boron reagents. youtube.com In polyhalogenated systems, the Suzuki reaction can be performed sequentially. For a molecule like this compound, the higher reactivity of the C-Br bonds compared to the C-Cl bonds would allow for selective coupling at the bromine-bearing positions first. By controlling stoichiometry and reaction conditions, it is possible to achieve mono- or di-arylation at the C-Br positions, leaving the C-Cl and C-F bonds untouched for subsequent transformations.

The Stille coupling employs an organostannane reagent. nih.govyoutube.com While organotin compounds are more toxic, the Stille reaction is often very tolerant of a wide range of functional groups. nih.gov Similar to the Suzuki coupling, the reactivity difference between the carbon-halogen bonds (C-Br > C-Cl) would be the primary determinant of selectivity in this compound. This allows for a programmed, stepwise functionalization of the aromatic core. nih.gov

Table 2: Comparison of Suzuki and Stille Coupling for Polyhalogenated Arenes

| Feature | Suzuki Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., R-B(OH)₂) youtube.com | Organostannane (e.g., R-SnBu₃) nih.gov |

| Advantages | Low toxicity, high stability of reagents, generally mild conditions. youtube.com | High functional group tolerance, inertness to moisture. nih.gov |

| Disadvantages | Base-sensitive substrates can be problematic. | Toxicity of tin reagents and byproducts. youtube.com |

| Selectivity Principle | Exploits C-X bond reactivity (I > Br > OTf >> Cl). nih.gov | Also exploits C-X bond reactivity (I > Br > OTf >> Cl). nih.gov |

| Application to this compound | Selective coupling at the C-Br positions over the C-Cl and C-F positions. | Selective coupling at the C-Br positions over the C-Cl and C-F positions. |

Transition Metal-Catalyzed Carbon-Halogen Bond Activation

The activation of carbon-halogen bonds is the initial and often rate-determining step in cross-coupling catalysis. nih.govnih.gov This process, typically an oxidative addition, involves the insertion of a low-valent transition metal (like Pd(0)) into the C-X bond, forming an organometallic intermediate. nih.govresearchgate.net The efficiency of this activation depends on the metal, its ligands, the halogen, and the electronic properties of the aromatic ring.

For polyhalogenated compounds, the selective activation of one C-X bond over another is paramount. The general order of reactivity for C-X bonds in palladium-catalyzed reactions is C–I > C–Br > C–Cl > C–F. nih.gov This predictable reactivity allows for a hierarchical approach to functionalizing molecules like this compound. The C-Br bonds would be activated preferentially over the C-Cl bonds, and the C-F bond would be the most inert under typical palladium-catalyzed cross-coupling conditions. This inherent difference enables chemists to selectively replace the bromine atoms, then potentially target the chlorine atoms under more forcing conditions, all while preserving the fluorine substituent.

Electrochemical and Photochemical Approaches to Derivatization

Beyond traditional transition-metal catalysis, electrochemical and photochemical methods are emerging as powerful, sustainable alternatives for activating chemical bonds. rsc.org These approaches can offer unique reactivity patterns under mild conditions.

The carbon-fluorine bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive under conditions used to cleave other carbon-halogen bonds. rsc.orgresearchgate.netnih.gov Activating the C-F bond requires overcoming a significant energy barrier and typically necessitates harsh conditions or highly reactive reagents. rsc.org

Electrochemical methods provide an alternative pathway for C-F bond activation under milder, transition-metal-free conditions. rsc.orgresearchgate.net These strategies often involve the transfer of an electron to the fluoroaromatic substrate to generate a radical anion. This intermediate can then undergo fragmentation, cleaving the C-F bond. This approach has been explored for the functionalization of various organofluorine compounds. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4,5-tetrabromobenzene |

| 1,4-dibromo-nitrobenzene |

| N-halosuccinimides |

| Palladium(II) acetate (Pd(OAc)₂) |

| Palladium(II) chloride (PdCl₂) |

Photochemically Initiated Radical-Based Couplings for Aromatic Systems

Photochemically initiated radical-based couplings represent a significant area of research in the synthesis of complex aromatic systems. These methodologies harness the energy of light to generate highly reactive radical intermediates from stable precursors, which can then participate in carbon-carbon bond-forming reactions. The application of these techniques to polyhalogenated aromatic compounds, such as this compound and its congeners, is of particular interest for the construction of novel materials and pharmaceutical intermediates. However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the photochemically initiated radical-based couplings of this compound.

The efficiency and regioselectivity of such a hypothetical reaction would be influenced by several factors, including the wavelength of light used, the solvent, the presence of photosensitizers or radical initiators, and the nature of the coupling partner. The relative bond dissociation energies of the C-Br and C-Cl bonds would also play a critical role in determining which halogen atom is preferentially cleaved to form the initial radical species.

Despite the theoretical potential for such transformations, the current body of scientific literature does not provide specific examples, detailed research findings, or data tables pertaining to the photochemically initiated radical-based couplings of this compound. Researchers investigating the synthesis of novel polyhalogenated biaryls and related structures have historically favored other synthetic routes, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), which often provide greater control and predictability over the reaction outcome.

Consequently, due to the lack of specific published research on this topic, no detailed research findings or data tables can be presented for the photochemically initiated radical-based couplings of this compound. Further experimental investigation would be required to explore the feasibility and synthetic utility of such reactions.

Theoretical Frameworks for Understanding Polyhalogenated Aromatic Reactivity

The specific arrangement of halogens on this compound creates distinct electronic and steric environments. The reactivity is influenced by the strength of the C-X bonds, which generally follows the order C-F > C-Cl > C-Br > C-I. Consequently, in reactions like reductive dehalogenation, the weaker C-Br bonds are typically more susceptible to cleavage than the C-Cl or C-F bonds. nih.govacs.org Computational models, such as the activation strain model combined with energy decomposition analysis, provide quantitative insights into the factors controlling the reactivity of aromatic systems, helping to understand the influence of molecular size and structure on reaction barriers. nih.govresearchgate.net

Hydrodehalogenation Mechanisms in Aqueous and Gas Phases

Hydrodehalogenation (HDH) is a critical transformation pathway for polyhalogenated aromatic compounds, involving the replacement of a halogen atom with a hydrogen atom. This process can be achieved through various reductive methods, particularly catalytic hydrogenation.

Catalytic hydrodehalogenation is an effective method for the degradation of polyhalogenated benzenes. nih.gov Platinum-group metals (PGMs), including platinum (Pt), palladium (Pd), and rhodium (Rh), are particularly efficient catalysts for these reactions. future4200.commdpi.comresearchgate.net Heterogeneous catalysts, such as rhodium supported on alumina (B75360) (Rh/Al2O3), have demonstrated high efficacy in the complete dehalogenation of polyfluorinated and other polyhalogenated benzenes in water under mild conditions (1 atm H2, ambient temperature). nih.govacs.orgresearchgate.net

Studies on various halogenated benzenes using Rh/Al2O3 show that the catalyst can cleave C-F, C-Cl, and C-Br bonds. nih.govresearchgate.net The reaction mechanism involves the adsorption of the halogenated benzene onto the catalyst surface, followed by the cleavage of the carbon-halogen bond and its replacement by a hydrogen atom supplied from H2. acs.org For mixed dihalobenzenes, the weaker carbon-halogen bond is broken first. nih.govacs.org Therefore, for this compound, the C-Br bonds would be expected to undergo hydrodehalogenation preferentially over the C-Cl and C-F bonds.

Platinum catalysts, such as platinum dioxide (Adams' catalyst), are also widely used for hydrogenation and can be employed for hydrodehalogenation. sigmaaldrich.com The choice of catalyst and support can influence the selectivity and rate of the reaction. For instance, while palladium catalysts are common, platinum catalysts are sometimes preferred to minimize certain side reactions like hydrogenolysis. sigmaaldrich.com The reactivity order often depends on the specific catalyst and reaction conditions.

| Catalyst | Substrate | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Rh/Al₂O₃ | Polyfluorinated Benzenes | Water, 1 atm H₂, Ambient Temp. | Complete defluorination and hydrogenation with half-lives of 11-42 min. | nih.govresearchgate.net |

| Rh/Al₂O₃ | Polychlorinated Benzenes | Water, 1 atm H₂, Ambient Temp. | Degradation rates decrease with increasing chlorine substitution; removal is sterically driven. | acs.org |

| Rh/Al₂O₃ | Mixed Dihalobenzenes | Water, 1 atm H₂, Ambient Temp. | The weaker carbon-halogen bond is broken first in intramolecular competition. | nih.govacs.org |

| Pt Nanocatalysts | Chlorobenzene | Ambient Conditions | Effective hydrogenation to cyclohexane. | acs.org |

| Pd/C | Aryl Halides | Multiphase Conditions | Facile hydrodehalogenation with H₂. | acs.org |

The kinetics of reductive dehalogenation of halogenated benzenes often follow pseudo-first-order reaction models. nih.govbibliotekanauki.pl The rate of degradation is highly dependent on the chemical structure of the compound, particularly the number, type, and position of the halogen substituents. bibliotekanauki.pl

Research on various halogenated benzenes has established general reactivity trends. In many reductive systems, the degradation rate follows the order of C-Br > C-Cl > C-F bond cleavage, corresponding to the bond dissociation energies. researchgate.netnih.gov For instance, studies using electron beam irradiation showed a degradation order of bromobenzene > 1,2,4-trichlorobenzene (B33124) > p-dichlorobenzene > chlorobenzene. researchgate.netnih.gov

Furthermore, the degree of halogenation affects the reaction kinetics. For polychlorinated and polyfluorinated benzenes, degradation rates tend to decrease as the number of halogen substituents increases. nih.govacs.org However, the position of the substituents also plays a crucial role. For chlorinated benzenes, compounds with chlorine atoms at meta-positions can exhibit higher degradation rates, while significant steric hindrance from adjacent substituents can slow the reaction. bibliotekanauki.pl For this compound, the kinetics would be complex, with initial rapid debromination expected, followed by slower dechlorination and the most challenging defluorination steps.

| Compound | Degradation Method | Observed Kinetic Trend | Reference |

|---|---|---|---|

| Polybrominated Biphenyls (PBBs) | Ultrasound-assisted chemical process | Follows first-order kinetics. | nih.gov |

| Chlorinated Benzenes | Aerobic pyrite (B73398) suspension | Pseudo-first-order kinetics; rate depends on number and position of Cl atoms. 1,3,5-trichlorobenzene (B151690) showed the highest rate. | bibliotekanauki.pl |

| Bromobenzene vs. Chlorobenzenes | Electron beam irradiation | Degradation order: bromobenzene > 1,2,4-trichlorobenzene > p-dichlorobenzene > chlorobenzene. | researchgate.netnih.gov |

| Polyfluorinated Benzenes | Catalytic (Rh/Al₂O₃) | Slower degradation with an increasing number of fluorine substituents. | nih.govacs.org |

Oxidative Processes and Reaction Dynamics

Oxidative degradation presents another major transformation pathway for this compound, particularly in atmospheric and remediation contexts. These processes typically involve highly reactive species that attack the aromatic ring.

In the troposphere, the primary daytime oxidant is the hydroxyl radical (•OH). mcmaster.ca The atmospheric degradation of aromatic compounds like halogenated benzenes is predominantly initiated by •OH addition to the aromatic ring. rsc.org This addition is a rapid process, forming a hydroxycyclohexadienyl-type radical. rsc.org

In the presence of oxygen, this radical intermediate quickly adds O₂ to form a peroxyl radical. rsc.org The subsequent fate of the peroxyl radical is complex and can lead to a variety of products, including ring-retaining compounds (like halogenated phenols) and ring-scission products. The specific reaction pathways and product distribution for this compound have not been specifically detailed in the literature, but the general mechanism provides a strong predictive framework. Kinetic studies on benzene and its derivatives show that these reactions are typically fast. mcmaster.ca The presence and type of halogen substituents influence the rate constant for the initial •OH attack.

| Aromatic Compound | Rate Constant (k_OH) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Benzene | 1.2 x 10⁻¹² | mcmaster.ca |

| Chlorobenzene | 1.0 x 10⁻¹² | mcmaster.ca |

| Fluorobenzene | (Data not specifically found in provided results) | N/A |

| Bromobenzene | (Data not specifically found in provided results) | N/A |

Note: Rate constants for many specific halogenated benzenes require dedicated experimental studies.

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical. nih.govresearchgate.net AOPs are effective for the removal of various aromatic hydrocarbons from water and soil. nih.govresearchgate.net

Common AOPs applicable to halogenated aromatics include:

Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate •OH radicals. The process can be enhanced with UV light (photo-Fenton).

Ozonation (O₃): Ozone can directly react with aromatic compounds or decompose to form •OH radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is a direct source of •OH radicals.

Photocatalysis (e.g., TiO₂): Semiconductor materials like titanium dioxide can generate ROS when irradiated with UV light.

The effectiveness of AOPs for degrading a specific compound like this compound depends on factors such as the reaction matrix, pH, and the concentration of the oxidant and any catalysts. researchgate.net The degradation mechanism involves the attack of ROS on the aromatic ring, leading to hydroxylation, dehalogenation, ring opening, and eventual mineralization to CO₂, H₂O, and halide ions. nih.govresearchgate.net The oxidation of aromatic hydrocarbons is strongly dependent on the number of aromatic rings and the functional groups attached. nih.govresearchgate.net

Nucleophilic Attack and Elimination Pathways in Halogenated Aromatics

Halogenated aromatic compounds are generally susceptible to nucleophilic substitution, although the mechanisms differ significantly from their aliphatic counterparts. chemistrysteps.com The dense electron cloud of the benzene ring typically repels nucleophiles, making reactions like S(_N)1 and S(_N)2 unfavorable. chemistrysteps.comwikipedia.org However, the presence of strongly electron-withdrawing halogen substituents can render the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. chemistrysteps.comwikipedia.org

For a compound like this compound, a nucleophilic aromatic substitution (S(_N)Ar) is a plausible pathway. This reaction generally proceeds via an addition-elimination mechanism. chemistrysteps.com In this two-step process, a nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring. chemistrysteps.com The rate of this reaction is influenced by the nature of the leaving group and the ability of the other substituents to stabilize the negative charge of the intermediate. wikipedia.org

Another potential pathway, particularly under conditions of high temperature or the use of a very strong base, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com This pathway, however, requires the presence of a proton adjacent (ortho) to a leaving group that can be abstracted by the base. youtube.com Given that this compound is a fully substituted benzene ring with no hydrogen atoms, this elimination-addition pathway is not a viable route for this specific molecule.

| Mechanism | Key Features | Intermediate | Requirement for this compound |

|---|---|---|---|

| Addition-Elimination (SNAr) | Two-step process; requires electron-withdrawing groups. chemistrysteps.comwikipedia.org | Meisenheimer Complex (stabilized carbanion). chemistrysteps.com | Plausible due to the presence of five electron-withdrawing halogens. |

| Elimination-Addition (Benzyne) | Two-step process; requires a strong base. chemistrysteps.comyoutube.com | Benzyne. youtube.com | Not possible as there are no protons on the aromatic ring to be abstracted. youtube.com |

The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination reaction that proceeds through a carbanion intermediate. wikipedia.orgquora.com This pathway is favored under basic conditions when the substrate has an acidic proton and a relatively poor leaving group. wikipedia.org The first step involves the abstraction of a proton by a base to form a stabilized anion (the conjugate base). wikipedia.org In the second, typically rate-determining step, this anion expels the leaving group to form a double or triple bond. wikipedia.orgmasterorganicchemistry.com

The stability of the carbanion intermediate is crucial for the E1cB pathway. masterorganicchemistry.com Electron-withdrawing groups can significantly stabilize the negative charge, making the corresponding proton more acidic and favoring the formation of the anion. masterorganicchemistry.comlibretexts.org While often discussed in the context of forming alkenes from alkyl halides or in aldol (B89426) condensations, a variation of this mechanism is involved in the formation of benzyne intermediates from aryl halides. masterorganicchemistry.com

However, as previously noted for the elimination-addition pathway, the E1cB mechanism fundamentally requires a proton to be abstracted to form the initial carbanion. Since this compound is a perhalogenated compound with no C-H bonds on the aromatic ring, it cannot undergo a standard E1cB elimination reaction. The necessary prerequisite of an abstractable proton is absent. Therefore, discussions of stabilized anion intermediates in the context of an E1cB reaction are not directly applicable to the transformation of this specific molecule.

Biotransformation and Enzymatic Reactions in Halogenated Aromatic Metabolism

The biotransformation of persistent halogenated aromatic compounds is a critical area of environmental science, with microorganisms having evolved diverse enzymatic strategies for their degradation. nih.govnih.gov These biological processes are generally more cost-effective and environmentally friendly than chemical or physical remediation methods. researchgate.net The metabolism of such compounds typically occurs in a series of steps, often categorized into upper, middle, and lower pathways, with the dehalogenation step being the most critical and challenging part of the process. nih.govresearchgate.net

For a polyhalogenated compound like this compound, several enzymatic reactions could potentially initiate its breakdown:

Reductive Dehalogenation : This process involves the replacement of a halogen substituent with a hydrogen atom. It is a key reaction under anaerobic conditions, where the halogenated compound acts as an electron acceptor. researchgate.net

Oxidative Dehalogenation : In aerobic environments, dioxygenase and monooxygenase enzymes can attack the aromatic ring. nih.gov Dioxygenases incorporate both atoms of molecular oxygen to form a diol intermediate, which can lead to the elimination of halogens and subsequent ring cleavage. nih.gov Monooxygenases introduce a single oxygen atom, typically forming a phenol, which can then be further metabolized. researchgate.net

Hydrolytic Dehalogenation : This pathway involves the replacement of a halogen atom with a hydroxyl group derived from water. nih.gov This has been observed in the degradation of compounds like chlorobenzoates, which are metabolites in the breakdown of polychlorinated biphenyls (PCBs). nih.gov

The initial steps of biotransformation convert the highly halogenated, recalcitrant molecule into simpler halogenated aromatics like halogenated benzenes, phenols, or benzoates. nih.gov These intermediates are then channeled into central metabolic pathways after the aromatic ring is cleaved, ultimately leading to mineralization. researchgate.net The specific enzymes and pathways involved can vary significantly between different microorganisms. nih.gov

| Reaction Type | Key Enzymes | Environmental Conditions | Description |

|---|---|---|---|

| Reductive Dehalogenation | Reductive dehalogenases | Anaerobic researchgate.net | Replacement of a halogen with a hydrogen atom. researchgate.net |

| Oxidative Dehalogenation | Dioxygenases, Monooxygenases nih.gov | Aerobic nih.gov | Incorporation of oxygen atom(s) leading to hydroxylation and halogen removal. nih.gov |

| Hydrolytic Dehalogenation | Hydrolases nih.gov | Aerobic/Anaerobic | Replacement of a halogen with a hydroxyl group from water. nih.gov |

Computational and Advanced Spectroscopic Characterization of 3,5 Dibromo 2,6 Dichlorofluorobenzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for predicting the molecular and electronic properties of complex molecules like 3,5-Dibromo-2,6-dichlorofluorobenzene, where experimental data may be scarce. These computational methods provide insights into the molecule's geometry, stability, and electronic structure.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. For polyhalogenated aromatic systems such as this compound, DFT is particularly effective in predicting geometric parameters (bond lengths and angles) and electronic properties. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which is adept at handling the electronic complexity introduced by multiple halogen atoms. researchgate.net

Table 1: Predicted Molecular Properties from DFT Calculations Note: These are theoretical predictions for this compound based on typical DFT analyses of similar polyhalogenated compounds.

| Property | Predicted Characteristic |

|---|---|

| Optimized Geometry | Planar benzene (B151609) ring with C-F, C-Cl, and C-Br bonds oriented in the plane. |

| HOMO Energy | Relatively low, due to the inductive effect of five halogen substituents. |

| LUMO Energy | Relatively low, influenced by the electron-withdrawing halogens. |

| HOMO-LUMO Gap | Large, suggesting high chemical stability. |

| Dipole Moment | Non-zero, due to the asymmetrical arrangement of different halogen atoms. |

The concept of conformational analysis for this compound is straightforward due to its rigid structure. The central benzene ring is inherently planar, and the five halogen substituents lie in the same plane. Unlike flexible molecules with single bonds that allow for various spatial arrangements (conformers), this polyhalogenated benzene does not have significant rotational isomers at room temperature. rsc.org

Rotational dynamics primarily concern the energy barriers required to rotate substituent groups around their bonds. For the C-F, C-Cl, and C-Br bonds connected to the aromatic ring, the rotational barrier is exceptionally high due to the significant double-bond character imparted by resonance with the benzene π-system. nih.gov Consequently, rotation around these bonds does not occur under normal conditions, and the positions of the halogen atoms are fixed. This rigidity is a defining structural feature of the molecule.

Spectroscopic Approaches for Mechanistic Elucidation and Structural Analysis

Spectroscopic techniques are crucial for confirming the structure of synthesized compounds and for elucidating reaction mechanisms. Each method provides unique information based on the interaction of molecules with electromagnetic radiation or energetic particles.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds. For this compound, a combination of ¹³C and ¹⁹F NMR would be essential for structural confirmation, as the molecule lacks protons for ¹H NMR analysis.

¹³C NMR: Due to the molecule's asymmetry, six distinct signals are expected in the ¹³C NMR spectrum, one for each carbon atom in the benzene ring. The chemical shifts would be significantly influenced by the attached halogens. Carbons bonded to fluorine typically show a large downfield shift and exhibit splitting due to C-F coupling. Carbons bonded to chlorine and bromine are also shifted downfield compared to an unsubstituted benzene ring. Predicting precise chemical shifts can be achieved with high accuracy using DFT calculations. nih.gov

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. wikipedia.org The chemical shift of this signal provides information about the local electronic environment. Furthermore, spin-spin coupling between the fluorine nucleus and the adjacent carbon atoms (²JCF) would be observable in the ¹³C spectrum, providing connectivity information. sfu.ca

Table 2: Predicted NMR Spectroscopic Data Note: These are predicted characteristics for this compound.

| Nucleus | Number of Signals | Predicted Chemical Shift Region (ppm) | Key Features |

|---|---|---|---|

| ¹H | 0 | N/A | No protons present in the molecule. |

| ¹³C | 6 | 110-140 | Each carbon is unique. C-F bond will show a large ¹JCF coupling constant. |

| ¹⁹F | 1 | -100 to -140 (rel. to CFCl₃) | A singlet is expected (in a proton-decoupled spectrum). |

For this compound, the spectra would be dominated by vibrations associated with the substituted benzene ring. Key diagnostic peaks would include:

C-C Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-Halogen Stretching: The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen. The C-F stretch is expected at the highest frequency, followed by C-Cl, and then C-Br at the lowest frequency. These bands are often strong in the IR spectrum. spectroscopyonline.comorgchemboulder.com

Ring Bending Modes: Out-of-plane bending vibrations of the benzene ring occur at lower frequencies, typically below 900 cm⁻¹. tum.de

The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile of the molecule. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies Note: Based on typical frequency ranges for halogenated aromatic compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1250 - 1350 | Strong (IR) |

| C-Cl Stretch | 850 - 550 | Strong (IR) |

| C-Br Stretch | 690 - 515 | Strong (IR) |

| Aromatic Ring Bend (Out-of-plane) | < 900 | Medium to Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is invaluable for determining the molecular weight and elemental composition.

For this compound, the mass spectrum would display a highly characteristic molecular ion (M⁺) peak cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). chemguide.co.uk The presence of two bromine and two chlorine atoms would result in a distinctive pattern of peaks (M⁺, M⁺+2, M⁺+4, M⁺+6, M⁺+8) with predictable relative intensities, unequivocally indicating the number of each halogen present. researchgate.net

The fragmentation pattern would likely be initiated by the loss of a halogen atom, as carbon-halogen bonds are typically the weakest points. The loss of a bromine atom is often favored, as the C-Br bond is weaker than the C-Cl and C-F bonds. libretexts.org Subsequent fragmentation could involve the loss of additional halogen atoms or other neutral fragments. chemguide.co.uk

Table 4: Predicted Mass Spectrometry Data Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹⁹F, ³⁵Cl, ⁷⁹Br).

| Ion | Formula | Predicted m/z | Comments |

|---|---|---|---|

| [M]⁺ | [C₆Br₂Cl₂F]⁺ | 347 | Molecular ion. Will appear as a complex cluster due to Br and Cl isotopes. |

| [M-Br]⁺ | [C₆BrCl₂F]⁺ | 268 | Loss of a bromine radical. Expected to be a major fragment. |

| [M-Cl]⁺ | [C₆Br₂ClF]⁺ | 312 | Loss of a chlorine radical. |

| [M-Br-Br]⁺ | [C₆Cl₂F]⁺ | 189 | Loss of both bromine atoms. |

Inelastic Neutron Scattering for Rotational Dynamics (analogous studies)

Neutron scattering is highly sensitive to hydrogen, making it an ideal method for studying the dynamics of organic cations in complex structures. utoronto.ca In analogous studies of mixed-halide perovskites, for instance, QENS has been employed to directly investigate the rotational dynamics of organic cations like formamidinium (FA). utoronto.ca These studies have shown that the incorporation of bromine into the crystal lattice suppresses the low-energy rotations of the cation, which correlates with improved material performance. utoronto.ca

For a molecule like this compound, which lacks mobile hydrogen atoms, the INS signal would be dominated by the scattering from the heavier nuclei (C, F, Cl, Br). While the incoherent scattering cross-section of hydrogen is much larger, coherent scattering from the molecular framework itself can still provide information on collective motions, such as low-frequency phonon modes. mdpi.com An INS study could potentially probe the rotational dynamics of the entire molecule within a crystal lattice, revealing the energy barriers to rotation and the nature of its motional freedom at different temperatures.

The table below presents findings from an analogous QENS study on triple-cation lead mixed-halide perovskites, illustrating the type of data that can be obtained. The Elastic Incoherent Structure Factor (EISF) provides information about the geometry and fraction of molecules undergoing rotational motion.

Table 1: Analogous QENS Data on Cation Rotation in Mixed-Halide Perovskites Data adapted from a study on the effect of bromine incorporation on formamidinium (FA) cation rotation in perovskites. utoronto.ca

| Sample (Bromine Content) | Temperature (K) | Elastic Incoherent Structure Factor (EISF) | Interpretation |

|---|---|---|---|

| 0% Br | 120 | 0.65 | Higher fraction of rotating FA cations. |

| 15% Br | 120 | 0.75 | Suppressed FA cation rotation. |

| 0% Br | 200 | 0.50 | Increased rotational dynamics at higher temperature. |

| 15% Br | 200 | 0.60 | Rotation remains suppressed relative to Br-free sample. |

An analogous study on this compound would similarly aim to quantify its rotational freedom in the solid state, providing fundamental data on its physical properties and intermolecular interactions.

Advanced Analytical Methodologies in Halogenated Compound Research

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for monitoring the synthesis and assessing the purity of halogenated aromatic compounds like this compound. rsc.org In a typical synthesis, HPLC can be used to track the disappearance of starting materials and the appearance of the desired product in real-time by analyzing aliquots from the reaction mixture. researchgate.net

The separation in reversed-phase HPLC (RP-HPLC), the most common mode, is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The high degree of halogenation in this compound makes it a relatively nonpolar, hydrophobic molecule that would be well-retained on a C18 column, allowing for excellent separation from more polar starting materials or by-products. chromforum.org

For purity assessment, HPLC coupled with a Diode Array Detector (DAD) or a UV-Vis detector is used to quantify the main product and detect any impurities. The peak area of the product is proportional to its concentration, allowing for precise quantification. The presence of other peaks in the chromatogram indicates impurities, which can be identified if standards are available or collected for further analysis. The high resolution of modern HPLC systems can separate closely related isomers that may form during the synthesis. chromforum.org

Table 2: Representative HPLC Method for Purity Assessment This table illustrates a hypothetical HPLC analysis for assessing the purity of a this compound sample.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Peak No. | Retention Time (min) | Compound Identity | Area % |

|---|---|---|---|

| 1 | 2.8 | Starting Material (e.g., Dichlorofluorobenzene) | 0.15 |

| 2 | 4.5 | Impurity (e.g., Monobromo-intermediate) | 0.35 |

| 3 | 7.2 | This compound | 99.45 |

| 4 | 8.1 | Impurity (Isomer) | 0.05 |

Gas-Liquid Chromatography (GLC) for Analysis of Volatile Products and Intermediates

Gas-Liquid Chromatography (GLC), commonly known as Gas Chromatography (GC), is a premier analytical technique for the separation and analysis of volatile and semi-volatile compounds. scholaris.ca It is particularly well-suited for the analysis of halogenated hydrocarbons. nih.gov In the context of synthesizing this compound, GLC is invaluable for identifying volatile intermediates, unreacted starting materials, and volatile by-products that might be present in the reaction mixture or the final product. scholaris.cachromatographyonline.com

The separation in GLC occurs in a capillary column, where a carrier gas (mobile phase) transports the analytes through a stationary phase coated on the column walls. Compounds are separated based on their boiling points and their interactions with the stationary phase. shimadzu.com For halogenated benzenes, a non-polar or medium-polarity column (e.g., one with a 5% phenyl-polysiloxane stationary phase) is often effective.

A highly sensitive detector is crucial for trace analysis. The Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds, making it ideal for detecting minute quantities of halogen-containing impurities. chromatographyonline.com Alternatively, coupling GC with a Mass Spectrometer (GC-MS) provides not only quantitative data but also structural information, enabling the definitive identification of unknown intermediates and by-products based on their mass spectra. nih.govresearchgate.net

Table 3: Typical GLC Parameters for Analysis of Halogenated Benzenes This table provides representative conditions for the GLC analysis of a sample containing this compound and related volatile species.

| Parameter | Condition |

|---|---|

| Column | CP-Sil 5 CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Injector | Split/Splitless, 280 °C, Split ratio 50:1 |

| Oven Program | Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| MS Scan Range | 50 - 400 m/z |

| Retention Time (min) | Potential Compound Identity |

|---|---|

| 5.5 | 1,3-Dichloro-2-fluorobenzene (Starting Material) |

| 9.8 | Monobromo-dichloro-fluorobenzene (Intermediate) |

| 12.4 | This compound (Product) |

Environmental Research on the Degradation and Remediation of Halogenated Benzenes

Microbial Biodegradation of Halogenated Aromatic Pollutants

Exploration of Aerobic and Anaerobic Degradation Pathways

Microbial degradation of halogenated benzenes can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, each involving distinct biochemical strategies.

Aerobic Degradation: In the presence of oxygen, bacteria employ oxygenase enzymes to initiate the degradation process. Monooxygenases and dioxygenases incorporate one or two oxygen atoms into the aromatic ring, respectively. This hydroxylation destabilizes the ring and facilitates the removal of halogen substituents. For instance, the degradation of chlorobenzene (B131634) by Ralstonia pickettii involves two hydroxylation steps to form phenolic and then catecholic intermediates. The resulting catechols are central metabolites that can be further processed through ortho- or meta-cleavage pathways, leading to the opening of the aromatic ring and subsequent entry into the tricarboxylic acid (TCA) cycle. One bacterium, Burkholderia fungorum FLU100, has demonstrated the ability to utilize fluorobenzene (B45895), chlorobenzene, bromobenzene (B47551), and iodobenzene (B50100) as sole carbon and energy sources, mineralizing them almost stoichiometrically. nih.gov

Anaerobic Degradation: Under anaerobic conditions, a different set of mechanisms is employed, with reductive dehalogenation being a prominent pathway. In this process, the halogenated aromatic compound serves as a terminal electron acceptor in a form of respiration known as organohalide respiration. Microorganisms transfer electrons to the halogenated compound, resulting in the replacement of a halogen atom with a hydrogen atom. This process is particularly important for highly chlorinated benzenes. Strict anaerobes, including certain species of Dehalococcoides, are known to be specialists in reductive dehalogenation. Besides reductive dehalogenation, other anaerobic activation mechanisms for the benzene (B151609) ring itself have been proposed, including carboxylation, hydroxylation, and methylation, though the exact mechanisms are still under investigation for many compounds.

| Degradation Condition | Key Process | Initial Enzymes | Common Intermediates | Electron Acceptor |

| Aerobic | Oxidative Dehalogenation | Monooxygenases, Dioxygenases | Halogenated phenols, Halocatechols | Oxygen |

| Anaerobic | Reductive Dehalogenation | Reductive dehalogenases | Less-halogenated benzenes | Halogenated compound |

Identification and Characterization of Enzymatic Dehalogenation Mechanisms

The cleavage of the carbon-halogen bond is the defining step in the detoxification of halogenated aromatic compounds. Nature has evolved a diverse set of enzymes, broadly termed dehalogenases, to catalyze this reaction through various mechanisms.

Oxidative Dehalogenation: As mentioned, this aerobic process is initiated by oxygenases. The incorporation of hydroxyl groups onto the aromatic ring can lead to the spontaneous elimination of a halogen substituent. This is a common strategy for less halogenated benzenes.

Reductive Dehalogenation: This anaerobic process involves enzymes that catalyze the replacement of a halogen with a hydrogen atom. This is a crucial step in the degradation of polychlorinated benzenes, as it reduces their toxicity and can prime them for further degradation by other microbial communities.

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from water. Hydrolytic dehalogenases have been identified in various bacteria and can act on a range of halogenated aliphatic and, less commonly, aromatic compounds.

Oxygenolytic Dehalogenation: In this process, dioxygenase enzymes incorporate two hydroxyl groups into the aromatic ring, which can lead to the elimination of two halogen substituents if they are on adjacent carbons.

The type and position of the halogen substituents on the benzene ring significantly influence the susceptibility of the compound to enzymatic attack. For example, the strong carbon-fluorine bond makes fluorinated aromatics particularly resistant to degradation.

Phototrophic Bacteria and Photobiodegradation Mechanisms

Phototrophic bacteria, which derive energy from light, offer unique capabilities for the degradation of halogenated aromatic pollutants, particularly under anaerobic conditions. Purple non-sulfur bacteria, such as Rhodopseudomonas palustris, are metabolically versatile and can degrade a wide array of aromatic compounds.

In the absence of oxygen but in the presence of light, these bacteria can metabolize haloaromatics. The degradation process often involves dehalogenation, which may occur under denitrifying or methanogenic conditions. For some compounds like chlorobenzoates, phototrophic bacteria have been shown to effectively remove the halogen substituent, initiating the breakdown of the molecule. The use of light energy gives these organisms a metabolic advantage in anoxic environments where other energy sources may be limited. This capability makes phototrophic bacteria promising candidates for the remediation of contaminated sediments and water bodies where light can penetrate.

Genetic Basis and Molecular Mechanisms of Haloaromatic Degradation in Microorganisms

Understanding the genetic foundation of biodegradation pathways is crucial for optimizing and engineering microorganisms for bioremediation. The genes encoding the enzymes responsible for degrading halogenated aromatics are often located on mobile genetic elements like plasmids and transposons. This facilitates their transfer between different bacterial species, allowing for the rapid evolution of degradation capabilities in microbial communities.

A well-studied example is the tfd genes, often found on plasmids, which encode the enzymes for the degradation of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). These genes have been identified in a diverse range of bacteria. By studying these genetic systems, researchers can understand how the degradation pathways are regulated and organized. This knowledge can be applied in genetic engineering and synthetic biology to create "designer" microbes with enhanced degradation capabilities or broader substrate ranges. Techniques such as constructing gene cassettes or synthetic operons with genes from different pathways hold the potential to develop microorganisms capable of completely mineralizing highly recalcitrant compounds.

Chemical Remediation Technologies for Halogenated Aromatics

In situations where microbial degradation is too slow or inefficient, chemical remediation technologies offer an alternative for treating soils, sediments, and water contaminated with halogenated aromatics. These technologies utilize chemical reactions to transform the pollutants into less harmful substances.

Chemical remediation can involve various approaches, including:

Chemical Oxidation: Using strong oxidizing agents like permanganate, persulfate, or ozone to break down contaminants.

Chemical Reduction: Using reducing agents to dehalogenate pollutants.

Precipitation: Used primarily for heavy metals but can be part of a treatment train for mixed waste.

Adsorption: Using materials like activated carbon to bind and remove contaminants from water or soil.

The choice of a specific chemical technology depends on the contaminant type, concentration, and the characteristics of the contaminated site.

Catalytic Hydrogenation for Environmental Dehalogenation

Catalytic hydrogenation, also known as hydrodehalogenation (HDH), is a promising chemical remediation technology for halogenated aromatic compounds. This process involves the reaction of the contaminant with hydrogen gas in the presence of a metal catalyst. The reaction results in the replacement of halogen atoms with hydrogen atoms, effectively detoxifying the compound.

Palladium (Pd) and rhodium (Rh) are highly effective catalysts for this process. Research on the remediation of 1,2,4,5-tetrachlorobenzene (B31791) (TeCB) has shown that palladium- and rhodium-catalyzed HDH can be paired with hydrogenation to completely destroy the contaminant in a single batch reactor. The process first dehalogenates the TeCB to benzene, which is then hydrogenated to cyclohexane, a significantly less toxic compound. More recently, there has been growing interest in using less expensive and more abundant metals like nickel (Ni) as catalysts for HDH reactions. Nickel-based catalysts have shown high selectivity in the hydrodechlorination of polychlorinated benzenes, converting them to less chlorinated or non-chlorinated benzenes without reducing the aromatic ring.

The efficiency of catalytic hydrogenation depends on factors such as temperature, pressure, catalyst type, and the solvent system used. This technology can be applied ex situ to excavated soils or in pump-and-treat systems for contaminated groundwater.

| Catalyst Metal | Target Contaminants | End Products | Key Advantage |

| Palladium (Pd) | Polychlorinated benzenes, Halogenated nitroaromatics | Benzene, Cyclohexane, Halogenated anilines | High activity and selectivity at room temperature. |

| Rhodium (Rh) | Polychlorinated benzenes | Cyclohexane | Effective for complete hydrogenation of the aromatic ring. |

| Nickel (Ni) | Polychlorinated benzenes | Less-chlorinated benzenes, Benzene | Lower cost compared to precious metals. |

Atmospheric Fate and Transport Studies of Halogenated Aromatic Systems

The atmospheric fate of halogenated aromatic compounds is of significant environmental concern due to their potential for long-range transport and persistence. The atmospheric lifetime of these compounds is primarily determined by their reactivity with atmospheric oxidants, such as the hydroxyl radical (•OH), and their susceptibility to photolysis.

While specific modeling studies on the tropospheric degradation of 3,5-Dibromo-2,6-dichlorofluorobenzene are not available, general principles derived from studies of other halogenated compounds can be applied. The primary gas-phase loss process for many aromatic compounds in the troposphere is their reaction with the hydroxyl radical. The rate of this reaction is a critical parameter in determining the atmospheric lifetime of the compound.

For halogenated benzenes, the position and type of halogen substituent can significantly influence the reaction rate with •OH. Electron-withdrawing groups, such as halogens, generally deactivate the aromatic ring towards electrophilic attack by •OH. However, the presence of multiple halogens can also influence the bond strengths within the molecule, potentially affecting reaction pathways.

In addition to reaction with •OH, photolysis can be a significant degradation pathway for some halogenated aromatic compounds, particularly those containing bromine or iodine, which have lower bond dissociation energies and can absorb radiation in the solar spectrum.

Modeling studies of other brominated compounds, such as bromoform (B151600) and dibromomethane, have been conducted to understand their atmospheric degradation and transport. For dibromomethane, the reaction with •OH is the dominant loss process, leading to a local tropospheric lifetime of approximately 120 days. copernicus.org The degradation of these compounds can lead to the formation of various intermediate products and ultimately the release of halogen atoms into the atmosphere. copernicus.orgcopernicus.org

The atmospheric lifetime (τ) of a compound with respect to its reaction with •OH can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where kOH is the rate constant for the reaction with •OH, and [OH] is the average concentration of hydroxyl radicals in the troposphere.

The table below presents the atmospheric lifetimes and dominant loss processes for some related brominated compounds, which can provide a general context for estimating the potential atmospheric fate of this compound.

| Compound | Dominant Tropospheric Loss Process | Local Tropospheric Lifetime |

| Bromoform | Photolysis | ~26 days copernicus.org |

| Dibromomethane | Reaction with •OH | ~120 days copernicus.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibromo-2,6-dichlorofluorobenzene, and how do reaction conditions influence selectivity?

- Answer : Two primary methods are used:

- Halogenation of fluorobenzene derivatives : Sequential halogenation using bromine (Br₂) with Fe or AlBr₃ as catalysts under controlled temperatures (40–60°C) to achieve regioselectivity at the 3,5-positions .

- Stepwise functionalization : Starting with 2,6-dichlorofluorobenzene, bromination is performed using N-bromosuccinimide (NBS) and radical initiators (e.g., benzoyl peroxide) to minimize side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹⁹F NMR) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₇H₃Br₂ClF, ~328.3 g/mol) and isotopic patterns for bromine/chlorine .

- X-ray crystallography : Resolves stereoelectronic effects of halogen substituents (limited to crystalline derivatives) .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

- Answer : The bromine atoms at positions 3 and 5 are susceptible to nucleophilic attack. For example:

- Methoxylation : Reacting with NaOCH₃ in ethanol under reflux replaces bromine with methoxy groups, yielding 3,5-dimethoxy derivatives .

- Amination : Primary amines (e.g., NH₃ in THF) substitute bromine, forming aromatic amines. Steric hindrance from adjacent chloro/fluoro groups slows reactivity .

Advanced Research Questions

Q. How can computational methods like DFT optimize synthetic pathways or predict regioselectivity?

- Answer : Density Functional Theory (DFT) calculates transition-state energies to predict halogenation sites. For example:

- Exact-exchange functionals (e.g., B3LYP) model electrophilic substitution, showing higher activation barriers for fluorinated positions due to electron-withdrawing effects .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection (e.g., dichloromethane vs. DMF) .

Q. What strategies resolve contradictions in experimental vs. computational reactivity data?

- Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates of isotopologues (e.g., deuterated analogs) to validate mechanistic models .

- In-situ monitoring : Raman spectroscopy tracks intermediate formation during bromination, reconciling discrepancies between DFT predictions and observed products .

Q. How do electron-withdrawing substituents (Cl, F) influence the compound’s electronic properties and applications?

- Answer :

- Electron-deficient aromatic core : Enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density at reactive sites .

- Comparative analysis :

| Substituent Combination | Reactivity (vs. toluene) | Application Example |

|---|---|---|

| 3,5-Br; 2,6-Cl,F | High electrophilicity | Pharmaceutical intermediates |

| 3,5-Br; 2,6-F (no Cl) | Moderate reactivity | Fluoropolymer synthesis |

Q. What role does this compound play in developing fluorinated materials for optoelectronics?

- Answer : The chloro/fluoro groups induce dipole moments, enhancing dielectric properties in polymers. For example:

- Non-linear optics (NLO) : Derivatives with push-pull substituents exhibit hyperpolarizability values >200 × 10⁻³⁰ esu, suitable for NLO devices .

Q. How are derivatives of this compound explored for biological activity, and what are key methodological challenges?

- Answer :

- Antimicrobial screening : Derivatives are tested against Gram-positive bacteria (e.g., S. aureus) via microdilution assays. Chloro groups enhance membrane penetration but increase cytotoxicity .

- Metabolic stability : Isotope labeling (e.g., ¹⁸F for PET imaging) requires rigorous purification to avoid radiolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.